4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9(14)5-6-10-8-13-7-3-2-4-11(13)12-10/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
ZYLBQVJAQHKTES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for the Imidazo 1,2 a Pyridine Framework and Its Derivatives
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most traditional and straightforward methods for synthesizing the imidazo[1,2-a]pyridine core. The classical Tschitschibabin reaction, first reported in 1925, involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.orge3s-conferences.orgresearchgate.net This method has been refined over the years to improve yields and broaden its applicability.
The reaction typically proceeds via nucleophilic substitution, where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. researchgate.net Various catalysts and reaction conditions have been explored to enhance the efficiency of this transformation. For instance, the use of neutral alumina (B75360) at ambient temperature provides a straightforward and efficient methodology for producing a wide range of imidazopyridine derivatives. bio-conferences.orgresearchgate.net Catalyst-free and solvent-free conditions at elevated temperatures (e.g., 60°C) have also been successfully employed, highlighting the move towards more sustainable practices. bio-conferences.orgresearchgate.net
| Reagents | Conditions | Outcome |
| 2-Aminopyridine, α-Haloketone | Heat (150-200°C), sealed tube | Modest yields of Imidazo[1,2-a]pyridines bio-conferences.orge3s-conferences.org |
| 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO3) | Improved efficiency under milder conditions bio-conferences.orge3s-conferences.org |
| 2-Aminopyridine, α-Bromo/chloroketones | Neutral alumina, ambient temperature | Efficient synthesis of a wide range of derivatives bio-conferences.orgresearchgate.net |
| 2-Aminopyridine, α-Bromo/chloroketones | Catalyst-free, solvent-free, 60°C | Simplified and sustainable synthesis bio-conferences.orgresearchgate.net |
Metal-Catalyzed Coupling and Cyclization Strategies
Transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering novel pathways and access to a wider array of functionalized derivatives. researchgate.netnih.gov These methods often involve C-N and C-C bond formations through various coupling and cyclization reactions.
Copper-catalyzed reactions are particularly prominent. For example, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by CuI provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov Another copper-catalyzed approach involves the oxidative cyclization of 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions. nih.gov Palladium-catalyzed methodologies have also been developed, such as a one-pot, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation. organic-chemistry.org These metal-catalyzed strategies often exhibit high efficiency and functional group tolerance. nih.gov
| Metal Catalyst | Reaction Type | Reactants | Key Features |
| Copper(I) | Domino Reaction | Aldehydes, 2-Aminopyridines, Terminal Alkynes | Efficient synthesis of 2,3-disubstituted derivatives nih.gov |
| Copper(I) | Aerobic Dehydrogenative Cyclization | Pyridines, Ketone Oxime Esters | Environmentally friendly approach organic-chemistry.org |
| Palladium(II) Acetate | Three-Component Reaction | Aryl Halides, Amines, Alkynes | High efficiency and molecular diversity under microwave conditions organic-chemistry.org |
| Copper(I) | Oxidative Cyclization | 2-Aminopyridines, Cinnamaldehyde Derivatives | Aerobic conditions, preserves sensitive aldehyde groups nih.gov |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and procedural simplicity. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com This reaction can be catalyzed by both Lewis and Brønsted acids. researchgate.net
The GBB reaction allows for significant structural diversity in the final products by varying the three starting components. beilstein-journals.org This methodology has been utilized to synthesize a wide range of imidazo[1,2-a]pyridine derivatives, including those with functional groups suitable for further chemical transformations. mdpi.com For instance, the use of 2-azidobenzaldehyde (B97285) in a GBB reaction leads to the formation of azide-functionalized imidazo[1,2-a]pyridines, which are valuable intermediates for accessing more complex molecules. mdpi.com
Targeted Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one and Related Ketone Derivatives
While specific literature detailing the direct synthesis of "this compound" is not extensively available, its synthesis can be envisioned through the adaptation of the general methodologies described above. The key is the selection of appropriate starting materials bearing the butan-2-one moiety or a precursor.
Via Cyclocondensation: A plausible route would involve the reaction of 2-aminopyridine with an appropriate α-haloketone, such as 1-halo-4-hydroxybutan-2-one, followed by oxidation of the hydroxyl group. Alternatively, direct condensation with a diketo-halide could be explored.
Via Metal-Catalyzed Reactions: A copper-catalyzed aerobic oxidative synthesis could be employed using 2-aminopyridine and a suitable ketone substrate, such as a vinyl ketone derivative of butan-2-one. organic-chemistry.org
Via Multicomponent Reactions: A GBB-type reaction could potentially be adapted. For instance, a reaction between 2-aminopyridine, an isocyanide, and an aldehyde containing a protected ketone functionality could be a viable strategy.
The synthesis of related ketone derivatives often involves the reaction of 2-aminopyridines with various ketones under different catalytic systems. For example, an ultrasound-assisted C-H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water provides an eco-friendly method for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.org This highlights the potential for direct coupling of ketone-containing fragments to the imidazo[1,2-a]pyridine core.
Green Chemistry Principles and Sustainable Approaches in Imidazo[1,2-a]pyridine Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for imidazo[1,2-a]pyridines. ccspublishing.org.cningentaconnect.com This involves the use of environmentally benign solvents (like water), catalyst-free or metal-free conditions, energy-efficient methods, and the development of one-pot multicomponent reactions to minimize waste. ccspublishing.org.cnrsc.org
Sustainable approaches include the use of greener and safer alternatives to traditional catalysts, such as heteropolyacids in GBB reactions. researchgate.net The development of reactions in aqueous media, often facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS), also represents a significant step towards greener synthesis. acs.org Furthermore, catalyst-free and solvent-free reactions, as mentioned in the context of cyclocondensation, contribute to more sustainable chemical practices by reducing energy consumption and the need for additional reagents. bio-conferences.orgresearchgate.net
Ultrasound-Assisted Protocols
Ultrasound irradiation has emerged as a valuable tool in green chemistry for the synthesis of imidazo[1,2-a]pyridines. scispace.com Sonication can significantly enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating. organic-chemistry.orgscispace.com
An example of an ultrasound-assisted protocol is the C-H functionalization of ketones with 2-aminopyridines using a KI/TBHP catalytic system in water. organic-chemistry.org This method is notable for being metal-free and for its high efficiency, with some reactions reaching completion in a matter of minutes. organic-chemistry.org Another rapid method involves the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation in PEG-400, a non-toxic and inexpensive solvent. scispace.com These ultrasound-assisted protocols offer a practical, cost-effective, and sustainable alternative to conventional synthetic methods. organic-chemistry.org
| Method | Key Features | Reactants | Solvent |
| C-H Functionalization | Metal-free, base-free, rapid | Aryl methyl ketones, 2-aminopyridines | Water organic-chemistry.org |
| Condensation | Rapid, good to excellent yields | 2-Aminopyridine, 2-bromoacetophenone derivatives | PEG-400 scispace.com |
| Three-component reaction | Catalyst-free, oxidant-free, mild | 2-Aminopyridines, aldehydes, terminal alkynes | Not specified organic-chemistry.org |
Catalyst-Free and Environmentally Benign Reaction Systems
The development of synthetic methodologies for imidazo[1,2-a]pyridines that are both catalyst-free and environmentally benign has become a significant focus in green chemistry. These approaches aim to reduce reliance on potentially toxic and expensive metal catalysts, minimize waste, and simplify reaction procedures. Several strategies have emerged, including solvent-free reactions, the use of aqueous media, and multicomponent reactions in eco-friendly solvents.
One of the most direct and atom-economical methods for constructing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-haloketones. Research has demonstrated that this reaction can proceed efficiently without any catalyst, often under solvent-free conditions or in green solvents. For instance, a facile and highly efficient method involves the condensation of various 2-aminopyridines with α-haloketones simply by heating the mixture, which avoids the need for both a catalyst and a solvent. semanticscholar.orgscielo.br This approach is noted for its simple experimental procedure, short reaction times, and high yields, making it an attractive and sustainable strategy. scielo.br
Microwave irradiation has also been successfully employed to promote this condensation under solvent- and catalyst-free conditions. researchgate.net This technique often leads to significantly reduced reaction times and very clean reaction profiles with high yields, further enhancing the environmental credentials of the synthesis. researchgate.net The proposed mechanism for this reaction involves the initial nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. scielo.brnih.gov
To synthesize the specific target compound, This compound (3), this methodology would involve the reaction of 2-aminopyridine (1) with a suitable 4-halo-butan-2-one derivative, such as 4-bromo-butan-2-one (2).
Figure 1: Proposed catalyst-free synthesis of this compound.While direct experimental data for this specific reaction under catalyst-free conditions is not extensively detailed in the provided literature, the general applicability of the method to a wide range of α-haloketones suggests its feasibility. The following table summarizes representative results for the synthesis of various imidazo[1,2-a]pyridine derivatives using catalyst- and solvent-free approaches.
| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | 2-Bromoacetophenone | 80°C, 1.5 h | 95 | scielo.br |
| 2-Amino-4-methylpyridine | 2-Bromoacetophenone | 80°C, 1.5 h | 96 | scielo.br |
| 2-Aminopyridine | 2-Chloro-4'-methoxyacetophenone | 80°C, 2 h | 92 | scielo.br |
| 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | Microwave, 5 min | 94 | researchgate.net |
| 2-Amino-5-methylpyridine | 2-Bromoacetophenone | Microwave, 4 min | 96 | researchgate.net |
Another innovative and environmentally benign approach involves multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgdigitellinc.com Significantly, this reaction has been adapted to run under catalyst-free conditions in deep eutectic solvents (DES), which are biodegradable and environmentally friendly. semanticscholar.org For example, a choline (B1196258) chloride-urea mixture has been shown to be an effective medium for this transformation, affording good yields and simplifying purification processes. semanticscholar.org
Furthermore, catalyst-free methods for the C-3 functionalization of the pre-formed imidazo[1,2-a]pyridine ring have been developed. nih.gov A notable example is a three-component, decarboxylative reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, which proceeds without a catalyst to form C-3 arylomethylation derivatives. nih.gov This highlights the potential for developing diverse, catalyst-free synthetic routes to complex derivatives.
Aqueous synthesis represents another cornerstone of green chemistry. A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported in water under ambient conditions. rsc.org This method relies on the sodium hydroxide-promoted cycloisomerisation of N-propargylpyridinium salts, achieving quantitative yields in minutes on a gram scale. rsc.org While this specific route may not be the most direct for synthesizing 2-alkyl ketone derivatives, it underscores the feasibility of using water as a benign solvent for constructing this heterocyclic framework.
Ultrasound-assisted synthesis in water has also been explored as an eco-friendly method. One such protocol utilizes a KI/tert-butyl hydroperoxide (TBHP) system for the C-H functionalization of ketones to react with 2-aminopyridines. organic-chemistry.org Although it uses reagents, it notably avoids metal catalysts and toxic solvents, offering mild reaction conditions and high efficiency. organic-chemistry.orgorganic-chemistry.org
The research into catalyst-free and environmentally benign systems provides a strong foundation for the sustainable synthesis of This compound . The direct condensation of 2-aminopyridine with a 4-halobutan-2-one derivative under thermal or microwave-assisted solvent-free conditions remains the most promising and straightforward approach, aligning with the principles of green chemistry by minimizing waste and avoiding the need for catalysts.
Reaction Chemistry and Mechanistic Investigations of Imidazo 1,2 a Pyridine Systems
Functionalization Reactions of the Imidazo[1,2-a]pyridine (B132010) Ring System
The derivatization of the imidazo[1,2-a]pyridine core is crucial for modulating its physicochemical properties and biological activity. Direct functionalization of the pre-formed heterocycle, particularly through C-H activation, represents one of the most efficient and atom-economical strategies for creating molecular diversity. nih.govrsc.org
C-H Activation and Direct Functionalization Strategies
Direct C-H bond functionalization is a powerful method for introducing various substituents onto the imidazo[1,2-a]pyridine skeleton, often avoiding the need for pre-functionalized starting materials. nih.govrsc.org Research in this area has explored a range of methodologies, including transition-metal-catalyzed, transition-metal-free, and photocatalytic strategies. rsc.orgrsc.orgresearchgate.net
The electronic properties of the imidazo[1,2-a]pyridine ring render the C3 position the most nucleophilic and thus the most reactive site for electrophilic attack or radical functionalization. researchgate.netnih.gov Consequently, a vast number of methods have been developed for C3-selective functionalization, such as arylation, alkylation, carbonylation, amination, and sulfenylation. nih.govnih.gov Visible-light photocatalysis has emerged as a particularly green and efficient method for these transformations. nih.govdntb.gov.ua For instance, various photocatalytic systems have been employed for C3-trifluoromethylation, -aminoalkylation, and -perfluoroalkylation. nih.govmdpi.com
While C3 is the most reactive site, functionalization at other positions is also achievable. For 2-arylimidazo[1,2-a]pyridines, the nitrogen atom at the 1-position can act as a directing group in metal-catalyzed reactions, facilitating ortho-C–H functionalization of the C2-aryl substituent. nih.gov
| Functionalization Type | Position | Method/Catalyst | Key Features |
| Trifluoromethylation | C3 | Photoredox catalysis (e.g., Ru(bpy)₃Cl₂) | Radical pathway; generates CF₃ radical which attacks C3. nih.gov |
| Aminoalkylation | C3 | Visible light, Rose Bengal (photocatalyst) | Oxidative cross-dehydrogenative coupling with tertiary amines. nih.govmdpi.com |
| Formylation | C3 | Visible light, Rose Bengal, TMEDA | TMEDA serves as the formyl source. nih.gov |
| Sulfenylation | C3 | Visible light, Eosin B, TBHP (oxidant) | Reaction with sulfinic acids. nih.gov |
| Arylation (ortho of C2-Aryl) | C2'-Aryl | Metal catalysis (e.g., Rh, Pd) | N1 atom acts as a directing group. nih.gov |
| Perfluoroalkylation | C3 | Visible light, photoactive EDA complexes | Reaction with perfluoroalkyl iodides. nih.govmdpi.com |
Halogenation and Related Electrophilic Substitutions
Halogenation of imidazo[1,2-a]pyridines provides versatile intermediates that can be further modified, for example, through cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.orgnih.gov Similar to other functionalization reactions, electrophilic halogenation occurs with high regioselectivity at the C3 position. rsc.orgnih.gov
Transition-metal-free methods have been developed for the efficient chlorination and bromination of the C3 position. rsc.orgnih.gov These reactions can utilize inexpensive and readily available halogen sources such as sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂) under acidic conditions. nih.govresearchgate.netresearchgate.net The high regioselectivity for the C3 position is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at this site compared to attack at C2. stackexchange.comechemi.com Resonance analysis shows that attack at C3 allows the aromatic sextet of the pyridine (B92270) ring to remain intact in one of the key resonance structures of the intermediate, which is a significant stabilizing factor. stackexchange.comechemi.com
| Halogenation Type | Reagent(s) | Position | Conditions |
| Chlorination | NaClO₂, Acetic Acid | C3 | DMF, 60 °C. nih.govresearchgate.net |
| Bromination | NaBrO₂, Acetic Acid | C3 | DMF, 60 °C. nih.govresearchgate.net |
| Bromination | CBr₄, NaOH | C3 | High efficiency and regioselectivity. researchgate.net |
Exploration of Reaction Mechanisms
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. Mechanistic studies on imidazo[1,2-a]pyridine functionalization often involve a combination of experimental approaches, such as control experiments and intermediate trapping, and computational studies.
Elucidation of Catalytic Cycles
The catalytic cycles for the functionalization of imidazo[1,2-a]pyridines vary significantly depending on the reaction type.
Photoredox Catalysis : In many visible-light-induced reactions, the photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process. For example, in a proposed mechanism for C3-trifluoromethylation, the excited photocatalyst reduces the trifluoromethyl source to generate a trifluoromethyl radical. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final product, regenerating the ground-state photocatalyst. nih.gov
Metal-Free Halogenation : A proposed mechanism for halogenation with sodium chlorite/bromite involves the in-situ generation of the active halogenating species under acidic conditions. This is followed by a standard electrophilic aromatic substitution pathway, where the imidazo[1,2-a]pyridine attacks the electrophile to form a cationic sigma complex, which then loses a proton to restore aromaticity. researchgate.net
Multicomponent Reactions (MCRs) : For iodine-catalyzed three-component reactions involving an aminopyridine, an aldehyde, and an isocyanide, the proposed mechanism starts with the condensation of the aminopyridine and aldehyde to form an imine. nih.govrsc.org The iodine catalyst, acting as a Lewis acid, activates the imine for nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition and subsequent intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system. nih.govrsc.org
Identification and Characterization of Reaction Intermediates and Transition States
The identification of key intermediates provides direct evidence for proposed reaction pathways.
Electrophilic Substitution Intermediates : As mentioned, the regioselectivity of electrophilic substitution is governed by the stability of the cationic intermediate. The intermediate resulting from attack at C3 is more stable because it maintains the aromaticity of the six-membered ring, a feature not possible for the intermediate formed from C2 attack. stackexchange.comechemi.com
Radical Intermediates : In photocatalytic reactions, the existence of radical intermediates is often inferred from radical scavenging experiments. The addition of radical inhibitors like TEMPO can quench the reaction, supporting a radical-based mechanism. researchgate.net The primary intermediate is the radical adduct formed by the addition of the functionalizing radical (e.g., •CF₃) to the C3 position of the heterocycle. nih.gov
Iminium Ion Intermediates : In aza-Friedel-Crafts reactions, a key proposed intermediate is the iminium ion, formed from the condensation of an aldehyde and an amine in the presence of a Lewis acid catalyst. nih.gov The electron-rich imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the C3 position. nih.gov In some multicomponent reactions, stable intermediates resulting from the initial nucleophilic attack of the imidazo[1,2-a]pyridine have been proposed and, in some cases, characterized. nih.gov
Derivatization Strategies for Imidazo[1,2-a]pyridine Analogues with Aliphatic Ketone Side Chains, exemplified by 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one
The synthesis of C2-substituted imidazo[1,2-a]pyridines, particularly those bearing functionalized alkyl chains like this compound, is of significant interest for developing new pharmaceutical leads. However, direct functionalization at the C2 position is challenging due to the higher intrinsic reactivity of the C3 position towards electrophiles. tandfonline.comresearchgate.net Therefore, constructing the ring system with the desired C2-substituent already in place is often the most effective strategy.
Several classical and modern synthetic methods can be adapted to synthesize C2-alkyl ketone derivatives.
Condensation with α-Haloketones : This is one of the most traditional and direct methods, often referred to as the Tschitschibabin reaction. bio-conferences.org To synthesize the target compound, 2-aminopyridine (B139424) would be reacted with a halogenated derivative of pentan-2,4-dione or a related γ-haloketone, such as 5-chloropentan-2-one. The mechanism involves the initial Sₙ2 reaction where the pyridine ring nitrogen of 2-aminopyridine displaces the halide, followed by intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazole (B134444) ring. bio-conferences.org
Condensation with Ketones : Copper-catalyzed aerobic oxidative reactions between 2-aminopyridines and ketones provide another route. organic-chemistry.org For the synthesis of this compound, a suitable diketone or a functionalized ketone precursor would be required. Preliminary mechanistic studies suggest these reactions may proceed through a catalytic Ortoleva-King type intermediate. organic-chemistry.org
Multicomponent Reactions (MCRs) : Three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a powerful approach to building substituted imidazo[1,2-a]pyridines in a single step. mdpi.comnih.gov This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov To incorporate the desired butan-2-one side chain at the C2 position, an aldehyde containing this masked or protected functionality would need to be employed.
| Synthetic Strategy | Reactant 1 | Reactant 2 | Key Features / Conditions |
| Tschitschibabin-type Condensation | 2-Aminopyridine | 5-Halo-pentan-2-one | Direct cyclocondensation; often requires heating, may be facilitated by a base. bio-conferences.org |
| Copper-Catalyzed Oxidative Cyclization | 2-Aminopyridine | Pentan-2,4-dione or derivative | CuI catalyst, aerobic conditions; builds the ring from a ketone precursor. organic-chemistry.org |
| Groebke-Blackburn-Bienaymé MCR | 2-Aminopyridine | Aldehyde with protected ketone side chain | Isocyanide, acid or Lewis acid catalyst; allows for rapid library synthesis. mdpi.comresearchgate.net |
| Condensation with other Carbonyls | 2-Aminopyridine | 1,3-Dichloroacetone | Forms a 2-chloromethyl intermediate that can be further elaborated. acs.org |
Advanced Spectroscopic and Analytical Methodologies in Imidazo 1,2 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular structure.
¹H and ¹³C NMR Applications for Compound Characterization
¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR experiments used for the characterization of organic compounds.
For 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one , a ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The imidazo[1,2-a]pyridine (B132010) ring system would exhibit a set of aromatic protons with characteristic chemical shifts and coupling patterns, providing information about their relative positions. The butan-2-one side chain would display signals corresponding to the methyl protons adjacent to the carbonyl group, the methylene (B1212753) protons, and the protons of the other methylene group. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal neighboring proton-proton interactions.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ketone would appear at a characteristic downfield chemical shift. The carbons of the imidazo[1,2-a]pyridine ring would have distinct signals in the aromatic region, and the aliphatic carbons of the butanone chain would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Imidazo[1,2-a]pyridine H | Aromatic region | m | 5H |
| -CH₂- (adjacent to ring) | ~3.0 - 3.5 | t | 2H |
| -CH₂- (adjacent to carbonyl) | ~2.7 - 3.0 | t | 2H |
| -CH₃ (ketone) | ~2.1 - 2.5 | s | 3H |
Note: These are predicted values and actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | >200 |
| Imidazo[1,2-a]pyridine C | Aromatic region |
| -CH₂- (adjacent to ring) | Aliphatic region |
| -CH₂- (adjacent to carbonyl) | Aliphatic region |
| -CH₃ (ketone) | Aliphatic region |
Note: These are predicted values and actual experimental values may vary.
Advanced NMR Techniques for Stereochemical and Dynamic Studies
While ¹H and ¹³C NMR provide the basic connectivity of a molecule, advanced NMR techniques can offer deeper insights into its three-dimensional structure and dynamic behavior. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignment of all proton and carbon signals for This compound . For instance, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for linking the butanone side chain to the correct position on the imidazo[1,2-a]pyridine ring. Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity of protons, providing information about the preferred conformation of the side chain relative to the heterocyclic core.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For This compound , mass spectrometry would be used to confirm its molecular weight. The expected molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed, corresponding to the exact mass of the compound. Analysis of the fragmentation pattern could reveal the loss of specific fragments, such as the acetyl group or parts of the butanone chain, which would further support the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For This compound , an HRMS analysis would provide an exact mass that could be used to calculate a unique molecular formula, thus confirming the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. This technique is a definitive method for verifying the identity of a newly synthesized compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
An IR spectrum of This compound would be expected to show several key absorption bands. A strong, sharp peak around 1715 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. The aromatic C-H and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The aliphatic C-H stretching of the butanone side chain would be observed between 2850 and 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ketone) | ~1715 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-3000 |
| Aromatic C=C | ~1450-1600 |
Note: These are predicted values and actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays through a single crystal of a compound, a diffraction pattern is generated that can be used to construct a detailed model of the molecular and crystal structure.
If a suitable single crystal of This compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.
Other Spectroscopic Methods for Electronic Structure Probing
The electronic structure of imidazo[1,2-a]pyridine derivatives, including this compound, is a critical determinant of their photophysical and chemical properties. Beyond standard techniques like NMR and mass spectrometry, a suite of other spectroscopic methods provides deeper insights into the electron distribution, energy levels, and transitions within these molecules. These methods are invaluable for understanding the impact of structural modifications on the compound's behavior, which is essential for applications in materials science and medicinal chemistry. ijrpr.comresearchgate.net
The core imidazo[1,2-a]pyridine system is a 10-π electron aromatic structure, analogous to naphthalene, which gives rise to its characteristic electronic absorption and fluorescence properties. ijrpr.com The butan-2-one substituent at the C2 position introduces a carbonyl group and an aliphatic chain, which can influence the electronic structure through both inductive and subtle conformational effects.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions in conjugated systems like imidazo[1,2-a]pyridines. These compounds typically exhibit two main absorption bands. nih.gov The first, appearing at shorter wavelengths (around 250-280 nm), is an intense band attributed to π-π* transitions involving the entire bicyclic aromatic system. nih.govresearchgate.net A second, broader and less intense band is often observed at longer wavelengths (300-360 nm), which can be sensitive to the nature and position of substituents. ijrpr.comnih.gov
For this compound, the absorption spectrum is expected to be dominated by the imidazo[1,2-a]pyridine core. The alkyl ketone substituent at the C2 position is not expected to introduce significant conjugation that would dramatically shift the absorption maxima to longer wavelengths, unlike an aryl or other unsaturated group. ijrpr.com However, the solvent environment can influence the position of these bands, a phenomenon known as solvatochromism. Polar solvents may cause shifts in the absorption maxima due to differential stabilization of the ground and excited states. acs.org
Illustrative UV-Visible Absorption Data for Imidazo[1,2-a]pyridine Derivatives in Dichloromethane
| Compound/Derivative | λmax Band 1 (nm) | Molar Absorptivity (ε, M-1cm-1) | λmax Band 2 (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | ~251 | ~8.9 x 104 | ~328 | ~1.8 x 104 |
| 2-Methylimidazo[1,2-a]pyridine | ~250 | Not Reported | ~320 | Not Reported |
| Expected for this compound | ~250-255 | High | ~315-325 | Moderate |
Fluorescence Spectroscopy
Many imidazo[1,2-a]pyridine derivatives are known to be highly fluorescent, a property stemming from their rigid, π-conjugated bicyclic structure. ijrpr.com Upon excitation at a wavelength corresponding to their absorption bands, these molecules can emit light, typically in the near-UV to blue region of the electromagnetic spectrum. nih.gov The fluorescence emission is characterized by its wavelength of maximum intensity (λem) and its quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.
The nature of substituents significantly impacts the fluorescence properties. Electron-donating groups generally enhance the fluorescence quantum yield, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com The butan-2-one substituent on this compound is generally considered electronically neutral to weakly deactivating and is not expected to quench fluorescence significantly, though its conformational flexibility could provide non-radiative decay pathways, potentially leading to a moderate quantum yield. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift, and imidazo[1,2-a]pyridines can exhibit substantial Stokes shifts. ijrpr.com
Representative Photoluminescence Data for Imidazo[1,2-a]pyridine Derivatives
| Derivative | Excitation λexc (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 300-330 | 378 | 0.41 | CH2Cl2 |
| 3-Hydroxymethylimidazo[1,2-a]pyridine | Not Reported | Purple Light | Higher than parent | Organic Solvents |
| Expected for this compound | ~320 | ~390-410 | Moderate | Acetonitrile |
Computational and Theoretical Methods
In conjunction with experimental spectroscopy, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for probing the electronic structure of molecules like this compound. researchgate.netacs.orgnih.gov These theoretical calculations can provide detailed information about:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions. DFT calculations can map the distribution and energy levels of these orbitals. For imidazo[1,2-a]pyridines, the HOMO and LUMO are typically π-type orbitals distributed across the bicyclic ring system. researchgate.netnih.gov
Electronic Transitions: TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. nih.gov This allows for the assignment of specific transitions, such as π-π* or n-π*, to the observed spectral features.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting sites of intermolecular interactions.
These computational studies provide a theoretical framework that complements experimental data, offering a more complete picture of the electronic properties of the target compound. researchgate.net
Theoretical and Computational Chemistry in Imidazo 1,2 a Pyridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. For imidazo[1,2-a]pyridine (B132010) derivatives, these methods elucidate the electronic characteristics that govern their reactivity and interactions.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov For derivatives of the imidazo[1,2-a]pyridine scaffold, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry and predict a variety of molecular properties. researchgate.netscirp.org These calculations can determine bond lengths, bond angles, and dihedral angles with accuracy that often correlates well with experimental X-ray data. researchgate.net
Key electronic properties derived from DFT include total energy, electronic chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.govacs.org These global reactivity parameters are crucial for appraising the stability and reactivity of molecules. nih.gov For instance, a study on imidazo[1,2-a]pyridinyl-chalcone derivatives used DFT to show that electron-donating substituents enhance the nucleophilic nature of the compounds, while electron-withdrawing groups make them more susceptible to nucleophilic attack. scirp.org Such calculations for 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one would provide valuable insights into its intrinsic reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. scirp.orgnih.gov
Table 1: Representative Global Reactivity Parameters Calculated for Imidazo[1,2-a]pyrimidine Derivatives using DFT. Data is illustrative and based on findings for related heterocyclic systems.
| Parameter | Description | Typical Calculated Values (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability | 4.0 to 5.0 |
| Hardness (η) | (ELUMO - EHOMO) / 2; resistance to charge transfer | 2.0 to 2.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2; ability to attract electrons | 3.7 to 4.2 |
Molecular Orbital Analysis and Electronic Transitions
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of understanding chemical reactivity and electronic transitions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com
For various imidazo[1,2-a]pyridine and related heterocyclic systems, DFT calculations have been used to determine the energies and spatial distributions of these orbitals. scirp.orgscirp.org Studies show that the HOMO is often localized on the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO distribution can vary depending on the substituents. scirp.org This analysis helps identify the parts of the molecule most involved in electron transfer during chemical reactions. scirp.org
Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to investigate vertical electronic transitions, providing insights into the photophysical properties of these compounds, such as their UV-visible absorption spectra. nih.gov For example, in a study of V-shaped bis-imidazo[1,2-a]pyridine fluorophores, TD-DFT revealed that the observed absorption bands were the result of multiple π–π* electronic transitions delocalized across the heterocyclic cores and bridging units. nih.gov Similar analyses for this compound could predict its electronic absorption characteristics.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are instrumental in exploring the conformational flexibility and the influence of the surrounding environment (solvation) on imidazo[1,2-a]pyridine derivatives.
In drug discovery, MD simulations are used to study the stability of a ligand within a protein's binding site. For example, MD simulations of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting the enzyme pantothenate synthetase were performed to assess the stability of the docked complex. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations can reveal fluctuations in the ligand's position and key interactions with amino acid residues over time, providing a more realistic assessment of binding stability than static docking alone. nih.gov
A study on a novel imidazo[1,2-a]pyridine derivative targeting the KRAS G12D protein used MD simulations to demonstrate how the compound could induce conformational shifts in the protein's switch-I and switch-II regions, effectively modulating its activity. nih.gov Applying MD simulations to this compound would allow for an exploration of its preferred conformations in aqueous solution and its dynamic behavior when interacting with potential biological targets. This would be particularly important for understanding how the flexible butan-2-one side chain orients itself and influences binding.
In Silico Modeling for Ligand-Target Interactions
In silico modeling techniques are indispensable for modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new therapeutic agents. nih.gov The imidazo[1,2-a]pyridine scaffold is frequently studied using these methods to predict and rationalize its biological activity. nih.gov
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely applied to imidazo[1,2-a]pyridine derivatives to identify potential biological targets and understand their binding modes. acs.orgnih.gov In these studies, the 3D structure of a target protein is obtained from databases like the Protein Data Bank (PDB), and the imidazo[1,2-a]pyridine derivative is computationally "docked" into the active site. acs.org
The docking process generates various poses of the ligand in the binding pocket and calculates a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.netasianpubs.org For instance, various novel imidazo[1,2-a]pyridine derivatives have been docked against targets like oxidoreductase, human leukotriene A4 hydrolase (LTA4H), and the NF-κB p50 subunit to predict their potential as anticancer and anti-inflammatory agents. researchgate.netnih.govchemmethod.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. researchgate.net One study found that a synthesized imidazo[1,2-a]pyridine hybrid exhibited a strong binding affinity to LTA4H with a docking score of -11.237 kcal/mol. chemmethod.com Such an approach for this compound could identify its most likely protein targets and the structural basis for its activity.
Table 2: Example of Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives Against Various Protein Targets. This table presents representative data from different studies to illustrate the application of molecular docking.
| Compound Series | Protein Target (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H (3U9W) | -11.237 | - | chemmethod.com |
| Imidazo[1,2-a]pyridine Derivatives | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | researchgate.netasianpubs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase (3IVX) | - | Gly158, Met195, Pro38, Hie47 | openpharmaceuticalsciencesjournal.com |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of active imidazo[1,2-a]pyridine analogues, a pharmacophore model can be generated based on common structural features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. openpharmaceuticalsciencesjournal.com
One study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues generated a five-featured pharmacophore hypothesis (HHPRR) consisting of two hydrophobic groups, one positive ionizable feature, and two aromatic rings. openpharmaceuticalsciencesjournal.com This model serves as a 3D query to search large compound databases in a process called virtual screening, helping to identify new molecules with a high probability of being active against the same target. nih.govrsc.orgdndi.org
An innovative virtual screening collaboration successfully used this approach to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.org By probing proprietary libraries, researchers rapidly expanded the chemical diversity around the core scaffold, leading to compounds with improved activity. nih.govrsc.org Subsequent analysis of the structure-activity relationships (SAR) informed by the screening results allowed for a thorough investigation of the pharmacophore, paving the way for further optimization. nih.govrsc.org Applying these methodologies to this compound could help in designing new analogues with potentially enhanced biological activities.
Prediction of Drug-Likeliness Properties and Bioavailability Characteristics
In the contemporary drug discovery landscape, the early computational assessment of a compound's pharmacokinetic and physicochemical properties is a critical step. This in silico analysis helps to identify candidates with a higher probability of success in later-stage clinical trials by predicting their drug-like qualities. For the imidazo[1,2-a]pyridine class of compounds, including this compound, computational tools are employed to forecast their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as their adherence to established principles of drug-likeness, such as Lipinski's rule of five.
Research into various imidazo[1,2-a]pyridine derivatives has consistently shown that this scaffold possesses promising drug-like characteristics. nih.govnih.gov Theoretical evaluations using platforms like SwissADME and pkCSM are common for predicting key parameters. nih.gov These parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA).
A widely accepted guideline for oral bioavailability is Lipinski's rule of five, which states that a molecule is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Studies on newly designed imidazo[1,2-a]pyridine-3-carboxamides, for instance, have shown that these compounds generally adhere to Lipinski's rules, exhibiting zero violations. nih.govamazonaws.com This adherence suggests a high potential for good bioavailability.
The following table summarizes the predicted physicochemical properties for a representative set of imidazo[1,2-a]pyridine derivatives, which can be used to infer the probable characteristics of this compound.
Table 1: Predicted Physicochemical Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Property | Predicted Value Range | Lipinski's Rule Guideline |
|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |
| logP | < 5 | ≤ 5 |
| Hydrogen Bond Donors | 0 - 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 - 5 | ≤ 10 |
This table is generated based on data from computational studies on various imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
Further computational analyses delve into the pharmacokinetic aspects of these compounds. High gastrointestinal (GI) absorption is a desirable trait for orally administered drugs. For many of the studied imidazo[1,2-a]pyridine analogues, the predicted GI absorption rate is high. nih.govamazonaws.com Additionally, toxicity predictions, such as for carcinogenicity and cytotoxicity, have often shown these compounds to be inactive or non-toxic, further bolstering their potential as therapeutic agents. nih.govamazonaws.com
The bioavailability score, another important predictive metric, is often calculated based on a combination of these physicochemical properties. For many imidazo[1,2-a]pyridine derivatives, this score is favorable, indicating a good probability of the compound reaching systemic circulation and exerting its therapeutic effect.
Table 2: Predicted ADMET Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Parameter | Prediction | Significance |
|---|---|---|
| Gastrointestinal Absorption | High | Indicates good potential for oral administration. |
| Blood-Brain Barrier Permeability | Variable | Determines potential for CNS activity. |
| P-glycoprotein Substrate | Generally No | Suggests lower likelihood of efflux-mediated resistance. |
| CYP450 Inhibition | Generally Low | Indicates a lower potential for drug-drug interactions. |
| Carcinogenicity | Inactive/Non-toxic | Favorable for a good safety profile. |
This table represents a synthesis of findings from in silico ADMET predictions for various imidazo[1,2-a]pyridine derivatives. nih.govamazonaws.com
Mechanistic Investigations of Biological Activities of Imidazo 1,2 a Pyridine Derivatives
Modulation of Protein Kinase Activities
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a versatile scaffold for the development of potent protein kinase inhibitors. Their unique structural features allow for interaction with the ATP-binding sites of various kinases, leading to the modulation of cellular processes critical in inflammation and cancer.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition Mechanisms
The imidazo[1,2-a]pyridine core has been identified as a key pharmacophore in the design of inhibitors targeting p38 MAP kinase, a crucial mediator of the inflammatory response. Structure-based design strategies have been employed to develop potent and selective inhibitors. These compounds typically function by competing with ATP for binding to the kinase domain of p38. The nitrogen atoms within the imidazo[1,2-a]pyridine ring system often form critical hydrogen bonds with the hinge region of the kinase, a common mechanism for achieving high-affinity binding.
For instance, certain imidazo[4,5-b]pyridin-2-one derivatives have been shown to be potent inhibitors of p38 MAP kinase. X-ray crystallography studies have revealed that these inhibitors can induce a rare flip of the peptide bond between Met109 and Gly110 in the kinase's hinge region, contributing to high selectivity. This interaction, combined with other hydrophobic and hydrogen bonding interactions within the active site, underpins their inhibitory activity. The inhibition of p38 MAP kinase by these compounds leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), in cellular assays.
Phosphoinositide 3-Kinase (PI3K) and Transforming Growth Factor-beta (TGF-β) Kinase Inhibition Mechanisms
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. Derivatives of this class have been developed as potent inhibitors of PI3K isoforms, particularly p110α. The mechanism of inhibition involves targeting the ATP-binding pocket of the PI3K enzyme. Optimization of substituents on the imidazo[1,2-a]pyridine ring has led to the development of highly potent and selective inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range. These inhibitors have been shown to suppress the proliferation of cancer cell lines in vitro and inhibit tumor growth in vivo.
Furthermore, some imidazo[1,2-a]pyridine derivatives have been investigated for their effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. A novel derivative, MIA, was found to reduce the levels of TGF-β1 in lipopolysaccharide-induced cancer cell lines. The inhibition of the TGF-β pathway, which is involved in cell growth, differentiation, and immune regulation, represents another potential therapeutic application for this class of compounds.
Interaction with ATPases and Energy Metabolism Pathways
Beyond protein kinases, the imidazo[1,2-a]pyridine scaffold has been explored for its ability to interact with other ATP-dependent enzymes, highlighting its potential to interfere with cellular energy metabolism and bacterial pathogenesis.
VirB11 ATPase Inhibition Mechanisms
While specific studies on the inhibition of VirB11 ATPase by 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one are not available, the general principle of targeting ATPases with small molecules is a recognized therapeutic strategy. VirB11 is a key component of the type IV secretion system in many pathogenic bacteria, and its ATPase activity is essential for the secretion of virulence factors. Inhibitors of VirB11 would block this process, thereby disarming the bacteria. The mechanism of such inhibitors would likely involve binding to the ATP pocket of VirB11, preventing ATP hydrolysis and the conformational changes required for substrate translocation.
Lumazine (B192210) Synthase Inhibition Mechanisms
Lumazine synthase is an enzyme involved in the riboflavin (B1680620) biosynthesis pathway in microorganisms. As this pathway is absent in humans, it represents an attractive target for the development of antimicrobial agents. Inhibitors of lumazine synthase would disrupt this essential metabolic pathway, leading to microbial growth inhibition. The mechanism of action for a potential imidazo[1,2-a]pyridine-based inhibitor would likely involve binding to the active site of the enzyme, either competitively with the substrate or at an allosteric site, to prevent the catalytic reaction.
Receptor Ligand Binding Studies and Neurodegenerative Disease Research
The structural characteristics of imidazo[1,2-a]pyridine derivatives also make them suitable candidates for targeting receptors in the central nervous system, with potential applications in the study and treatment of neurodegenerative diseases. While specific receptor binding studies for this compound are not documented, the broader class of compounds has been investigated in this context. The focus of such research is often on developing ligands that can selectively bind to receptors implicated in the pathology of diseases like Alzheimer's and Parkinson's. The mechanism of action would depend on the specific receptor being targeted and whether the compound acts as an agonist, antagonist, or modulator.
Mechanisms of Beta-Amyloid Plaque Detection and Binding
There is currently no scientific literature available that specifically describes the mechanisms of beta-amyloid plaque detection and binding for the compound this compound. Research on imidazo[1,2-a]pyridine derivatives as ligands for detecting beta-amyloid plaques has focused on other analogues within this chemical class. For instance, studies have been conducted on compounds like 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its derivatives, which have shown high binding affinity for beta-amyloid aggregates. However, these findings cannot be directly extrapolated to this compound, for which specific binding studies and mechanistic details regarding its interaction with beta-amyloid plaques have not been reported.
Enzyme Inhibition Kinetics and Mechanistic Studies
A review of the current scientific literature reveals no studies on the enzyme inhibition kinetics or the mechanistic details of Rab Geranylgeranyl Transferase (RGGT) inhibition by this compound. While other derivatives of the imidazo[1,2-a]pyridine scaffold, such as certain 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, have been investigated as potential RGGT inhibitors, the specific inhibitory activity and the kinetic and mechanistic profile of this compound against this enzyme have not been documented.
Anti-infective Mechanisms (excluding specific organism details or clinical outcomes)
There is no available research in the scientific literature detailing the mode of action of this compound as an antikinetoplastid agent. The broader class of imidazo[1,2-a]pyridines has been explored for various anti-infective properties, but specific investigations into the mechanisms by which this compound may act against kinetoplastids have not been published.
While the imidazo[1,2-a]pyridine scaffold is known to be a component of various compounds with antimicrobial properties, there is a lack of specific information regarding the mode of antimicrobial action for this compound. General studies on related compounds suggest various potential mechanisms, but dedicated research to elucidate how this specific compound exerts any antimicrobial effects is not present in the current body of scientific literature.
Mechanistic Insights into Other Noteworthy Biological Activities
Investigations into other biological activities of the imidazo[1,2-a]pyridine class of compounds have been conducted, particularly in the area of oncology. However, specific mechanistic insights into any noteworthy biological activities of this compound are not available in the published scientific literature. Studies on other imidazo[1,2-a]pyridine derivatives have explored mechanisms such as kinase inhibition, but this information is not directly applicable to the specific compound .
Future Directions and Emerging Research Avenues for Imidazo 1,2 a Pyridine Based Compounds
Development of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of imidazo[1,2-a]pyridines is a well-explored area, yet the demand for more efficient, sustainable, and diverse synthetic routes remains a key driver of innovation. nih.gov Future research will likely focus on several key areas:
Advanced Catalytic Systems: While transition metals like copper, palladium, iron, and ruthenium have been instrumental, the development of novel catalytic systems is ongoing. nih.gov This includes the design of more active and selective catalysts, such as those based on earth-abundant metals, to promote greener and more cost-effective syntheses. nih.govtandfonline.com For instance, copper-catalyzed one-pot procedures using air as the oxidant represent a move towards more environmentally friendly processes. organic-chemistry.orgorganic-chemistry.org The exploration of magnetically recoverable nanocatalysts, which can be recycled for multiple reaction cycles without significant loss of activity, is another promising direction. tandfonline.com
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are highly efficient for creating molecular diversity and are considered a greener alternative for synthesizing imidazo[1,2-a]pyridine-3-amines. mdpi.comresearchgate.net Future work will likely involve designing new MCRs and expanding the scope of existing ones to access novel substitution patterns. bio-conferences.orgrsc.org
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying the imidazo[1,2-a]pyridine (B132010) core without the need for pre-functionalized starting materials. rsc.org Innovations in this area, including the use of ligand-free, C-H activating reactions, can significantly reduce the number of synthetic steps required to build libraries of analogues. nih.gov
Green and Unconventional Methods: There is a growing emphasis on sustainable chemistry. Methodologies utilizing microwave irradiation, ultrasound assistance, and green solvents like water are becoming more prevalent. organic-chemistry.orgbio-conferences.org Catalyst-free and solvent-free reaction conditions are also being developed, further reducing the environmental impact of synthesis. bio-conferences.org
| Catalyst/System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper (CuI, Cu(OAc)₂, CuBr) | Oxidative Cyclization, MCRs, Annulation | Low cost, abundant, environmentally benign, versatile oxidation states. | nih.govorganic-chemistry.orgresearchgate.net |
| Palladium (Pd(OAc)₂) | Cross-Coupling, Three-Component Reactions | Efficient C-C and C-N bond formation, high efficiency for molecule diversity. | nih.govorganic-chemistry.org |
| Iron (FeCl₃) | Oxidative Diamination | Abundant, low toxicity, cost-effective. | nih.govbio-conferences.org |
| Flavin-Iodine Dual System | Aerobic Oxidative C-N/C-S Bond Formation | Metal-free organocatalysis, multicomponent synthesis. | organic-chemistry.orgacs.org |
| Microwave Irradiation | One-Pot, Three-Component Reactions | Rapid, efficient, reduced reaction times, enhanced yields. | mdpi.combio-conferences.org |
Advanced Mechanistic Investigations at the Molecular and Supramolecular Levels
A deeper understanding of reaction mechanisms and intermolecular interactions is crucial for optimizing synthetic routes and designing molecules with specific functions. Future investigations will employ a combination of experimental and computational techniques.
Molecular Mechanism Elucidation: While plausible mechanisms for many synthetic reactions, such as the Ortoleva-King reaction, have been proposed, detailed kinetic and computational studies are needed for a more profound understanding. organic-chemistry.org This knowledge can lead to the rational optimization of reaction conditions and catalyst design.
Supramolecular Chemistry: Imidazo[1,2-a]pyridine derivatives are excellent ligands for metal ions and can act as building blocks for complex supramolecular structures. nih.govresearchgate.net Future research will explore the self-assembly of these molecules into functional architectures, such as coordination polymers and discrete complexes. researchgate.net Understanding the non-covalent interactions, like hydrogen bonding and π-π stacking, that govern this assembly is key to designing new materials and sensors. researchgate.netmdpi.com
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations are already being used to elucidate the electronic structures and excited states of imidazo[1,2-a]pyridine-based metal complexes. nih.gov The increasing power of computational chemistry will enable more accurate predictions of reaction pathways, molecular geometries, and photophysical properties, thereby guiding experimental efforts.
Rational Design of Imidazo[1,2-a]pyridine Analogues with Tuned Biological Selectivity and Specificity
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many drug discovery programs. rsc.orgimist.ma The next generation of research will focus on creating analogues with higher potency and improved selectivity for their biological targets.
Structure-Based Drug Design: The availability of co-crystal structures of imidazo[1,2-a]pyridine inhibitors bound to their target proteins (e.g., kinases like c-Met and ASK1) allows for precise, structure-based design. nih.govnih.govresearchgate.net This approach enables the optimization of ligand-target interactions, such as hydrogen bonds and π-π stacking, to enhance binding affinity and selectivity. nih.gov
Bioisosteric Replacement: This strategy involves replacing a part of a molecule with a chemical group that has similar physical or chemical properties to enhance the desired biological activity or improve pharmacokinetic properties. For example, an 8-fluoroimidazo[1,2-a]pyridine core has been successfully used as a mimic of an imidazo[1,2-a]pyrimidine scaffold in the design of c-Met inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will continue to be essential for optimizing lead compounds. By synthesizing and testing focused libraries of analogues, researchers can identify key structural features responsible for potency and selectivity. rsc.orgnih.gov This has been successfully applied to develop compounds with potent activity against Mycobacterium tuberculosis. rsc.orgnih.gov For instance, studies have shown that for certain anti-tuberculosis agents, larger, more lipophilic biaryl ethers on the scaffold lead to nanomolar potency. nih.gov
Exploration of Applications Beyond Medicinal Chemistry, e.g., Materials Science, Organocatalysis, and Fluorescent Probes
While medicinal chemistry remains a dominant application, the unique photophysical and chemical properties of the imidazo[1,2-a]pyridine nucleus make it attractive for a range of other fields. nih.gove3s-conferences.org
Fluorescent Probes: Imidazo[1,2-a]pyridine derivatives exhibit distinctive fluorescence, making them excellent candidates for chemical sensors. nih.gov Probes have been developed for the highly sensitive and selective detection of metal ions like Fe³⁺ and Hg²⁺, and for nerve agent simulants. rsc.orgrsc.orgnih.govnih.gov Future work will focus on designing probes with enhanced properties, such as "turn-on" or ratiometric responses, and for application in complex biological environments like living cells. rsc.orgrsc.org
Materials Science: The electroluminescent properties of imidazo[1,2-a]pyridines have led to their investigation for use in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com The tunability of their optical properties through chemical modification makes them promising materials for optoelectronic devices. nih.gov
Organocatalysis: The development of imidazo[1,2-a]pyridine-based organocatalysts is an emerging area. For example, a coupled system using flavin and iodine has been shown to catalyze aerobic oxidative bond-forming reactions, offering a metal-free alternative to traditional methods. acs.org
| Application Area | Specific Use | Key Features and Findings | Reference |
|---|---|---|---|
| Fluorescent Probes | Detection of Fe³⁺ and Hg²⁺ ions | Exhibits 'turn-on' fluorescence for Fe³⁺ and 'turn-off' for Hg²⁺; high sensitivity and selectivity. | rsc.orgnih.gov |
| Fluorescent Probes | Detection of nerve agent simulants | Provides colorimetric and fluorometric detection at micromolar concentrations within seconds. | nih.gov |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Possess electroluminescent properties with tunable optical characteristics. | nih.gov |
| Organocatalysis | Aerobic Oxidative C-N/C-S Bond Formation | A flavin-iodine dual catalytic system enables metal-free multicomponent synthesis. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Discovery and Design
The integration of computational tools is revolutionizing drug discovery and materials science. For the imidazo[1,2-a]pyridine scaffold, these technologies offer a path to accelerate and rationalize the design process.
Virtual Screening and Library Design: Computational methods are already used to screen virtual libraries of imidazo[1,2-a]pyridine analogues to identify potential hits for specific targets, such as FLT3 kinase. nih.gov AI and machine learning can enhance these virtual screenings by building predictive models based on existing data to score vast virtual libraries more accurately and efficiently.
De Novo Design: Machine learning models, including generative models, can be trained on known imidazo[1,2-a]pyridine structures and their associated properties. These models can then design entirely new molecules with optimized characteristics, such as high binding affinity for a target protein or specific photophysical properties.
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. For a given target imidazo[1,2-a]pyridine analogue, these tools could suggest optimal starting materials and reaction conditions, saving significant time and resources in the laboratory.
Property Prediction: Machine learning algorithms can be trained to predict various properties of novel imidazo[1,2-a]pyridine derivatives, including their biological activity, toxicity, and pharmacokinetic profiles (ADMET), as well as material properties like fluorescence quantum yield. This allows for the in silico prioritization of candidates before committing to their synthesis and experimental testing.
Q & A
Q. Basic Research Focus
- Spectroscopic analysis :
- ¹H/¹³C NMR to confirm regiochemistry and purity.
- IR spectroscopy to identify carbonyl (C=O) and imidazole ring vibrations.
- X-ray crystallography for resolving 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass spectrometry (TOF-MS) for molecular weight validation .
How can structure-activity relationship (SAR) studies be designed to improve the neuroprotective potential of imidazo[1,2-a]pyridine derivatives?
Q. Advanced Research Focus
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 6 or 8 of the imidazo[1,2-a]pyridine ring to modulate lipophilicity and blood-brain barrier permeability .
- Side-chain optimization : Replace the butan-2-one moiety with bioisosteres (e.g., cyclopropyl ketones) to enhance metabolic stability .
- In vivo validation : Use rodent models to assess pharmacokinetics and neuroprotection efficacy against oxidative stress .
What are the limitations of current synthetic protocols for imidazo[1,2-a]pyridine derivatives, and how can they be addressed?
Q. Advanced Research Focus
- Low regioselectivity : Address via microwave-assisted synthesis or flow chemistry to improve reaction control .
- Scalability issues : Transition from batch to continuous-flow systems for multi-step reactions .
- Byproduct formation : Employ tandem mass spectrometry (MS/MS) to track intermediates and optimize quenching steps .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
Q. Advanced Research Focus
- Steric hindrance : The imidazo[1,2-a]pyridine ring restricts nucleophilic attack at position 2, favoring reactivity at the ketone group.
- Electronic effects : Electron-withdrawing groups on the pyridine ring enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms .
What methodologies are recommended for assessing the environmental stability and degradation pathways of imidazo[1,2-a]pyridine-based compounds?
Q. Basic Research Focus
- Photodegradation studies : Expose compounds to UV-Vis light and analyze degradation products via HPLC .
- Hydrolysis assays : Test stability under acidic/basic conditions (e.g., pH 1–13) to simulate gastrointestinal or environmental degradation .
- Ecotoxicology screening : Use Daphnia magna or algae models to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
